molecular formula C16H10BrNO2 B4977881 4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid

Cat. No.: B4977881
M. Wt: 328.16 g/mol
InChI Key: ZNUFMSIHOGURSB-ZROIWOOFSA-N
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Description

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid is an organic compound with the molecular formula C16H10BrNO2 This compound is characterized by the presence of a bromophenyl group, a cyano group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and cyano group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid can be compared with other similar compounds, such as:

    4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzoic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    4-[(E)-2-(2-fluorophenyl)-1-cyanoethenyl]benzoic acid:

    4-[(E)-2-(2-iodophenyl)-1-cyanoethenyl]benzoic acid: The iodine atom can alter the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-2-(2-bromophenyl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-15-4-2-1-3-13(15)9-14(10-18)11-5-7-12(8-6-11)16(19)20/h1-9H,(H,19,20)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUFMSIHOGURSB-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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